molecular formula C13H10O4 B6396322 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261944-36-8

4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6396322
CAS RN: 1261944-36-8
M. Wt: 230.22 g/mol
InChI Key: URLLGTHVKOMRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, also known as 4-hydroxybenzoic acid, is a naturally occurring phenolic acid found in many fruits, vegetables, and other plant-based foods. It is a common component of many food preservatives, and is also used as a flavoring agent in food products. 4-hydroxybenzoic acid is a white crystalline solid that is soluble in water and other organic solvents. It is used in a variety of applications, including as a preservative, an antioxidant, and an antimicrobial agent.

Scientific Research Applications

4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been studied for its potential role in the regulation of gene expression and the metabolism of fatty acids. In pharmacology, it has been studied for its potential role in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In food science, it has been studied for its potential use as a preservative and flavoring agent.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed to inhibit the production of pro-inflammatory cytokines, which are molecules that stimulate inflammation. Finally, it is believed to interfere with the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compoundzoic acid has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are molecules that stimulate inflammation. Furthermore, it has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid in laboratory experiments include its low cost, its wide availability, and its low toxicity. Additionally, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. However, it is important to note that this compoundzoic acid is not soluble in water, so it must be dissolved in a solvent before it can be used in experiments. Additionally, it is important to be aware of the potential for adverse reactions when using this compoundzoic acid in experiments, as it can be toxic in high doses.

Future Directions

There are many potential future directions for research on 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid. These include further investigations into its potential therapeutic effects, such as its potential role in the treatment of cancer and Alzheimer’s disease. Additionally, further research could be conducted into its potential applications as a preservative and flavoring agent in food products. Finally, further research could be conducted into its potential role in the regulation of gene expression and the metabolism of fatty acids.

Synthesis Methods

4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid, 95%zoic acid can be synthesized in a variety of ways. The most common method is the reaction of p-hydroxybenzoic acid with sodium hydroxide, which yields this compoundzoic acid and sodium p-hydroxybenzoate. Other methods of synthesis include the reaction of p-hydroxybenzoic acid with sodium hypochlorite, which yields this compoundzoic acid and sodium p-hydroxybenzoate, and the reaction of p-hydroxybenzoic acid with sodium bromide, which yields this compoundzoic acid and sodium p-hydroxybenzoate.

properties

IUPAC Name

2-hydroxy-4-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLLGTHVKOMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688696
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-36-8
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.